Array ( [bid] => 13272607 ) Buy 4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine

4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine

Catalog No.
S13789605
CAS No.
M.F
C14H21N
M. Wt
203.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-a...

Product Name

4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine

IUPAC Name

4-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

InChI

InChI=1S/C14H21N/c1-3-10-15-14-9-8-11(2)12-6-4-5-7-13(12)14/h4-7,11,14-15H,3,8-10H2,1-2H3

InChI Key

YJUMYJJKNVMYKD-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCC(C2=CC=CC=C12)C

4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound characterized by its complex structure and specific functional groups. It has the molecular formula C14H21NC_{14}H_{21}N and a molecular weight of approximately 203.32 g/mol. The compound features a tetrahydronaphthalene backbone with a methyl group and a propyl amine substituent, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and pharmacology .

The chemical behavior of 4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine can be influenced by its functional groups. Typical reactions may include:

  • Alkylation: The amine group can undergo alkylation reactions, where it reacts with alkyl halides to form more complex amines.
  • Acylation: The amine can also participate in acylation reactions, forming amides when treated with acyl chlorides.
  • Reduction: The compound may be reduced under specific conditions to yield secondary or tertiary amines depending on the substituents involved.

These reactions can be utilized to modify the compound for specific applications in drug design or synthesis of novel compounds .

  • Neurotransmitter Modulation: Potential effects on mood and cognition through modulation of neurotransmitter pathways.
  • Antidepressant Activity: Similar compounds have shown promise in treating depression and anxiety disorders.

Further research is required to confirm these activities and understand the mechanisms involved .

Synthesis of 4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available tetrahydronaphthalene derivatives.
  • Reduction Processes: Key steps may involve reduction reactions using lithium aluminum hydride or similar reducing agents to achieve the desired amine structure.
  • Substitution Reactions: The introduction of the propyl group can be accomplished via nucleophilic substitution reactions using appropriate alkyl halides.

These methods allow for the scalable production of the compound for research or industrial applications .

4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine has potential applications in various domains:

  • Pharmaceuticals: As a candidate for developing new antidepressant or anxiolytic medications due to its structural similarity to known psychoactive agents.
  • Chemical Research: Utilized in studies exploring structure-activity relationships in medicinal chemistry.
  • Material Science: Investigated for potential use in creating advanced materials due to its unique chemical properties.

The versatility of this compound makes it an interesting subject for ongoing research .

Interaction studies are crucial for understanding how 4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine interacts with biological systems. These studies often focus on:

  • Receptor Binding Affinity: Evaluating how well the compound binds to various neurotransmitter receptors.
  • Metabolic Pathways: Investigating how the compound is metabolized in biological systems and identifying its metabolites.
  • Toxicological Assessments: Understanding any potential toxicity associated with its use.

Such studies are essential for assessing safety and efficacy in potential therapeutic applications .

When comparing 4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine with similar compounds, several noteworthy analogs emerge:

Compound NameMolecular FormulaUnique Features
6-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amineC14H21NOContains a methoxy group; potential for different biological activity.
N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amineC11H15NLacks propyl substitution; simpler structure may lead to different pharmacological properties.
(1S,2R)-5-Methoxy-N-methyl-N-propyl-tetrahydronaphthalenamine hydrochlorideC15H24ClNOContains both methoxy and methyl groups; may exhibit distinct interactions due to additional functional groups.

The uniqueness of 4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine lies in its specific combination of structural features that may confer unique biological activities compared to these similar compounds .

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

203.167399674 g/mol

Monoisotopic Mass

203.167399674 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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